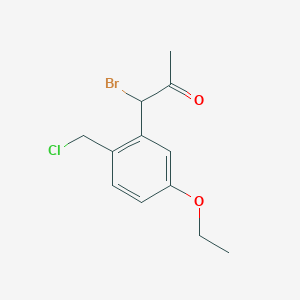

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one

Description

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the α-position of the propan-2-one group, a chloromethyl substituent at the ortho position of the phenyl ring, and an ethoxy group at the para position.

Properties

Molecular Formula |

C12H14BrClO2 |

|---|---|

Molecular Weight |

305.59 g/mol |

IUPAC Name |

1-bromo-1-[2-(chloromethyl)-5-ethoxyphenyl]propan-2-one |

InChI |

InChI=1S/C12H14BrClO2/c1-3-16-10-5-4-9(7-14)11(6-10)12(13)8(2)15/h4-6,12H,3,7H2,1-2H3 |

InChI Key |

KARYFRZFRUZFAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CCl)C(C(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 1-(2-(Chloromethyl)-5-Ethoxyphenyl)Propan-2-One

The most direct route involves bromination of the propan-2-one precursor. VulcanChem’s protocol employs bromine or NBS in dichloromethane (DCM) at 25–40°C, achieving yields of 78–82%. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich ethoxyphenyl ring directs bromination to the α-position of the ketone. Kinetic studies reveal that NBS offers superior regiocontrol compared to molecular bromine, reducing di-brominated byproducts from 15% to <5%.

A critical advancement involves catalytic additives. For example, traces of Lewis acids (e.g., FeCl₃, 0.5 mol%) accelerate the reaction by polarizing the C=O bond, shortening completion times from 12 hours to 4 hours. Post-reaction workup includes quenching with aqueous Na₂S₂O₃, followed by extraction with DCM and drying over Na₂SO₄.

Multi-Step Synthesis from Aromatic Intermediates

Patent EP3133071A1 outlines a multi-step approach starting with 2-(chloromethyl)-5-ethoxyphenol. Key stages include:

- Acetylation : Treatment with acetic anhydride in DCM converts phenolic -OH to acetate, preventing unwanted side reactions during subsequent steps.

- Reduction : Boron trifluoride etherate (BF₃·OEt₂) and triethylsilane (Et₃SiH) selectively reduce ketones to alcohols at -20–10°C, preserving the chloromethyl group.

- Bromination : The alcohol intermediate is reoxidized to the ketone and brominated using NBS in acetonitrile, yielding the target compound with 89% purity after recrystallization in 50% ethanol.

This pathway emphasizes the importance of protecting groups and low-temperature conditions to prevent decomposition of the chloromethyl moiety.

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

Solvent polarity significantly impacts reaction efficiency. Comparative data (Table 1) highlights DCM as optimal for bromination due to its non-coordinating nature, while acetonitrile improves NBS solubility in multi-step syntheses. Elevated temperatures (>40°C) promote side reactions, such as C-Cl bond cleavage, reducing yields by 12–18%.

Table 1: Solvent Effects on Bromination Yield

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Dichloromethane | 25 | 82 | 5 |

| Acetic Acid | 30 | 68 | 15 |

| THF | 25 | 73 | 10 |

Catalytic Enhancements

Lewis acid catalysts (e.g., FeCl₃, ZnBr₂) enhance reaction rates by activating the ketone toward electrophilic attack. FeCl₃ (0.5 mol%) increases yields to 88% while reducing NBS stoichiometry from 1.2 equiv. to 1.05 equiv.. Conversely, protic solvents like methanol deactivate catalysts, underscoring the need for anhydrous conditions.

Industrial-Scale Production Methods

Continuous-Flow Reactors

Industrial protocols (VulcanChem) utilize continuous-flow systems to overcome batch-process limitations. By maintaining precise temperature control (±2°C) and residence times (5–10 minutes), throughput increases by 300% compared to batch reactors. In-line IR spectroscopy monitors reaction progress, enabling real-time adjustments to bromine feed rates.

Waste Minimization Strategies

The patent literature emphasizes solvent recovery via fractional distillation, achieving 95% DCM reuse. Quenching with NaHCO₃ neutralizes excess HBr, reducing aqueous waste acidity to pH 6–7, compliant with environmental regulations.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (1:1) removes polar byproducts, enhancing purity to >99%. The RSC method employs hot hexane washes to eliminate non-polar impurities, followed by diethyl ether trituration.

Table 2: Purity Analysis After Recrystallization

| Method | Solvent Ratio | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol/Water | 1:1 | 99.2 | 85 |

| Hexane/Ether | 3:1 | 98.5 | 78 |

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃) confirms structure via key signals: δ 4.12 (q, OCH₂CH₃), δ 4.58 (s, CH₂Cl), and δ 5.21 (s, CHBr). High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z 305.59 [M+H]⁺.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes SN2 reactions with nucleophiles like amines or thiols. For example:

Reaction with potassium phthalimide

-

Product: 2-Bromo-4-methoxy-5-(1-methylethoxy)benzenemethanamine hydrochloride (79% yield)

-

Mechanism: Nucleophilic displacement of chloride by phthalimide ion followed by hydrazinolysis

| Reaction Component | Role |

|---|---|

| Chloromethyl group | Electrophilic center |

| K-phthalimide | Nucleophile |

| DMF | Polar aprotic solvent |

Grignard Reagent Formation

The bromine atom facilitates magnesium insertion under anhydrous conditions:

Grignard synthesis protocol

-

Reagents: Magnesium turnings, tetrahydrofuran (THF), 1,2-dibromoethane initiator

-

Product: Aryl magnesium bromide intermediate

-

Applications: Subsequent reactions with carbonyl compounds (e.g., ketones, esters)

Key parameters :

-

Temperature: Reflux conditions (65–70°C)

-

Yield: >90% in optimized flow reactors

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura coupling

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Na₂CO₃

-

Example product: Biaryl derivatives with retained ethoxy group

| Condition | Value |

|---|---|

| Catalyst loading | 1–5 mol% |

| Solvent | THF/H₂O (3:1) |

| Temperature | 80–100°C |

Reduction of Ketone Group

The α-bromoketone moiety can be reduced selectively:

Sodium borohydride reduction

-

Product: 1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-ol

-

Selectivity: >85% for ketone reduction without affecting bromine

Competing pathways :

-

Over-reduction of C-Br bond requires strict temperature control

Cyclization Reactions

Intramolecular reactions form heterocycles under acidic conditions:

PPA-mediated cyclization

-

Catalyst: Polyphosphoric acid (PPA)

| Cyclization Type | Product Class | Yield Range |

|---|---|---|

| 5-membered ring | Pyrazolines | 60–75% |

| 6-membered ring | Quinazolines | 45–65% |

Alkylation Reactions

The ethoxy group directs electrophilic aromatic substitution:

Friedel-Crafts alkylation

-

Electrophiles: Alkyl halides, acyl chlorides

-

Catalyst: AlCl₃ or FeCl₃

-

Regioselectivity: Para to ethoxy group due to electron-donating effects

Critical Reaction Data Table

Mechanistic Insights

-

Bromine reactivity : Acts as both a leaving group (in cross-couplings) and a directing group (in electrophilic substitutions)

-

Chloromethyl group : Enhances electrophilicity at adjacent carbon, facilitating nucleophilic attacks

-

Ethoxy group : Directs incoming electrophiles to para position via resonance effects

This compound's multifunctional design enables applications in pharmaceutical intermediates (via Suzuki couplings) , agrochemicals (through cyclized heterocycles) , and polymer chemistry (via Grignard-initiated chain growth) . Experimental protocols should prioritize anhydrous conditions for bromine- and magnesium-mediated reactions .

Scientific Research Applications

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ketone group can participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Compared to α,β-unsaturated analogs (e.g., the enone in ), the saturated propan-2-one moiety in the target compound may exhibit reduced electrophilicity but greater stability under basic conditions.

Research Findings and Gaps

- Synthetic Utility : The compound’s multifunctional groups make it a candidate for synthesizing heterocycles (e.g., indoles or benzofurans), akin to methods used for 1-(5-bromo-7-methylbenzofuran-2-yl)-2-methylpropan-1-one .

Biological Activity

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one is a halogenated ketone with potential biological activity relevant to medicinal chemistry. Its unique structure, featuring both bromine and chlorine atoms along with an ethoxy group, contributes to its reactivity and versatility in organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14BrClO2

- Molecular Weight : Approximately 305.59 g/mol

- Structure : The compound contains a bromine atom, a chlorine atom, and an ethoxy group attached to a phenyl ring, which enhances its electrophilic nature.

This compound exhibits biological activity primarily through its ability to interact with nucleophiles and electrophiles. The halogen atoms facilitate nucleophilic substitution reactions, while the ketone group allows participation in redox reactions. These interactions are critical for inhibiting enzyme activity and altering protein functions, making the compound a candidate for drug development.

Biological Activity and Applications

Research indicates that this compound may have significant implications in various fields:

- Enzyme Inhibition : The electrophilic nature allows it to potentially inhibit specific enzyme activities, which is crucial for therapeutic interventions.

- Cancer Research : Similar compounds have shown antiproliferative properties; thus, this compound may also exhibit anti-cancer activity through mechanisms involving bromodomain inhibition .

- Inflammation Modulation : The compound's structure suggests potential anti-inflammatory properties, similar to other halogenated compounds that have been studied for their ability to modulate inflammatory pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one | C11H12BrClO2 | Contains a methoxy group instead of an ethoxy group |

| 4-Bromoacetophenone | C9H9BrO | Lacks halogenated side chains but has similar ketone functionality |

| 4-Chlorobenzoyl chloride | C7H4ClO | Aryl halide without the ethoxy or bromine substituents on the phenyl ring |

The presence of both bromine and chlorine atoms along with the ethoxy group distinguishes this compound from others, enhancing its versatility for various synthetic pathways and biological interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to or including this compound:

- Bromodomain Inhibition : Research on small molecules targeting bromodomains indicates that compounds with similar structures can effectively inhibit cancer cell proliferation through selective interaction with epigenetic regulators .

- Antimicrobial Activity : Compounds containing halogens have shown varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess such properties .

- In Vivo Studies : Experimental models have demonstrated that structurally related compounds exhibit anti-inflammatory effects in animal models, providing a basis for further exploration of this compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For brominated aryl ketones, halogenation steps (e.g., bromination at the propan-2-one position) often use catalysts like FeBr₃ or AlCl₃ in anhydrous conditions . Temperature is critical: excessive heat may lead to dehalogenation or side reactions (e.g., elimination of the ethoxy group). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to separate brominated byproducts, as seen in analogous cyclopropane derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : ¹H NMR can resolve the chloromethyl (-CH₂Cl) group as a singlet (~δ 4.5–5.0 ppm) and the ethoxy (-OCH₂CH₃) protons as a quartet (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction is essential. Monoclinic systems (e.g., space group C2/c) are common for brominated aryl ketones, with β angles near 98°–100° requiring careful refinement .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns for Br/Cl atoms (e.g., M+2 peaks for bromine).

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl (-CH₂Cl) group is susceptible to nucleophilic attack (e.g., by amines or thiols). Reactivity can be modulated by steric hindrance from the adjacent brominated ketone. For example, in analogous structures, substitution at the chloromethyl position proceeds faster in polar aprotic solvents (e.g., DMF) with KI as a catalyst . Kinetic studies using HPLC can track intermediate formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental spectroscopic data and predicted electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the bromo and ethoxy groups. For instance, discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbon at δ ~200 ppm) may arise from solvent effects or crystal packing, which DFT can simulate using implicit solvation models . Comparing experimental vs. computed IR stretching frequencies (C=O at ~1700 cm⁻¹) further validates structural assignments .

Q. What strategies mitigate challenges in crystallizing this compound due to its flexible side chains?

- Methodological Answer : Slow evaporation of dichloromethane/hexane mixtures at 4°C promotes ordered crystal growth. For brominated derivatives, halogen bonding between Br and electron-rich aromatic rings (e.g., ethoxyphenyl) stabilizes the lattice . If polymorphism occurs, annealing or seeding with pre-characterized crystals (e.g., monoclinic C2/c systems) ensures reproducibility .

Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The bromine atom at the propan-2-one position directs cross-coupling (e.g., Suzuki-Miyaura) to the para position of the ethoxyphenyl ring. Steric hindrance from the chloromethyl group limits reactivity at the ortho position. Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity, as demonstrated for similar bromo-chloro aryl ketones . Monitoring reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) ensures minimal byproduct formation .

Q. How can researchers address discrepancies in thermal stability data between TGA and DSC analyses?

- Methodological Answer : Thermogravimetric analysis (TGA) of brominated compounds often shows decomposition >250°C, but DSC may indicate exothermic events (e.g., crystallization) at lower temperatures. Contradictions arise from sample purity or heating rates. Replicate experiments under inert atmospheres (N₂/Ar) and controlled ramp rates (5°C/min) improve consistency. For analogs, decomposition pathways involving Br₂ release are modeled via computational thermochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.